5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-[(3-Chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a central 1,2,3-triazole core substituted with a 3-chlorophenylamino group at position 5 and a 4-fluoro-2-methylphenyl carboxamide group at position 2. The 3-chlorophenyl and 4-fluoro-2-methylphenyl substituents likely enhance lipophilicity and influence target binding, as seen in analogous compounds targeting pathways such as Wnt/β-catenin or c-Met kinase .
Properties
Molecular Formula |
C16H13ClFN5O |
|---|---|
Molecular Weight |
345.76 g/mol |
IUPAC Name |
5-(3-chloroanilino)-N-(4-fluoro-2-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13ClFN5O/c1-9-7-11(18)5-6-13(9)20-16(24)14-15(22-23-21-14)19-12-4-2-3-10(17)8-12/h2-8H,1H3,(H,20,24)(H2,19,21,22,23) |
InChI Key |
XLQMOWCBTALGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the amine group: The 3-chlorophenylamine is introduced through a nucleophilic substitution reaction.
Formation of the carboxamide group: This is typically achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the compound.
Scientific Research Applications
Anticancer Activity
5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its anticancer properties. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
A recent study demonstrated that similar triazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. The compounds induced apoptosis and showed a dose-dependent response with IC50 values below 100 μM .
Antimicrobial Properties
Triazoles are known for their antimicrobial activities. The presence of the triazole moiety in this compound suggests potential efficacy against bacterial and fungal infections.
Case Study: Antimicrobial Activity
Research has indicated that triazole derivatives possess broad-spectrum antimicrobial properties. For instance, a related compound demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains. These findings support further exploration of this compound in developing new antimicrobial agents .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease processes. This characteristic makes it a candidate for drug development targeting metabolic disorders.
Case Study: Enzyme Interaction Studies
Studies have shown that triazole derivatives can modulate enzyme activity related to cancer metabolism. For example, compounds structurally similar to this compound have been found to inhibit enzymes like carbonic anhydrase and certain kinases, suggesting a multifaceted role in therapeutic applications.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Triazole + Fluorine | Anticancer |
| Compound B | Triazole + Chlorine | Antimicrobial |
| This compound | Triazole + Chlorine + Fluorine | Anticancer & Antimicrobial |
This table illustrates how variations in substituents can influence biological activity and application potential.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s structural analogues differ primarily in substituents on the triazole core and aromatic rings. Key examples include:
Key Observations :
- Carboxamide Modifications : The 4-fluoro-2-methylphenyl group enhances steric bulk and lipophilicity compared to simpler aryl groups (e.g., phenyl or methylphenyl), which may improve membrane permeability or resistance to metabolic cleavage .
Pharmacological and Metabolic Comparisons
- Wnt/β-Catenin Pathway Inhibition : Compounds like 3o and 3p () inhibit Wnt/β-catenin signaling, a pathway linked to glucose/lipid metabolism. The target compound’s 3-chlorophenyl group, with its electron-withdrawing effect, may enhance hydrogen bonding to key residues in β-catenin, though this requires experimental validation .
- Antitumor Activity: The c-Met inhibitor fragment () highlights the importance of trifluoromethyl and chlorophenyl groups in blocking kinase activity.
- Metabolism: CAI (), a triazole carboxamide, undergoes phase I metabolism into inactive fragments.
Biological Activity
The compound 5-[(3-chlorophenyl)amino]-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula for the compound is with a molecular weight of approximately 322.76 g/mol. The structural representation is as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and an inhibitor of tubulin polymerization . Below are key findings from recent research.
Anticancer Properties
- Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In particular, it showed IC50 values in the low micromolar range (0.08–12.07 mM), indicating potent activity against tumor cells .
- Mechanism of Action : The compound acts primarily by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .
- Binding Studies : Molecular docking simulations have suggested that the compound interacts with the colchicine binding site on tubulin, further elucidating its mechanism of action .
Structure-Activity Relationship (SAR)
The presence of specific functional groups significantly influences the biological activity of the compound:
- Chlorine Substitution : The presence of a chlorine atom on the phenyl ring enhances the compound's potency by increasing electron density and improving binding affinity to target proteins.
- Fluorine Substitution : The fluorine atom contributes to hydrophobic interactions that stabilize the binding conformation within target sites .
Case Studies
Several studies have focused on evaluating the biological efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
